5-bromo-N1-phenylbenzene-1,2-diamine
Description
Significance of Aryl Diamines in Contemporary Organic Chemistry
Aryl diamines, which are aromatic compounds containing two amino groups, are fundamental building blocks in modern organic chemistry. Their utility is widespread, serving as crucial monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of two nucleophilic amino groups allows for the formation of robust polymeric chains with desirable thermal and mechanical properties. Vicinal diamines, or 1,2-diamines, are a recurring motif in various biological compounds and are extensively used as ligands in coordination chemistry. wikipedia.org The synthesis of aryl diamines is a significant area of research, with numerous methods being developed to facilitate the formation of the carbon-nitrogen bond, often requiring sophisticated catalytic systems. acs.orgorganic-chemistry.org
Rationale for Focused Academic Research into 5-bromo-N1-phenylbenzene-1,2-diamine
The specific structure of this compound, which combines a brominated phenyl ring with an N-phenyl-o-phenylenediamine core, makes it a valuable target for academic and industrial research. The rationale for this focus stems from its potential as a versatile intermediate in the synthesis of complex heterocyclic compounds and biologically active molecules. For example, it has been identified as an intermediate in the synthesis of small molecule inhibitors for enzymes like DYRK1A, indicating its relevance in medicinal chemistry. i.moscow Furthermore, the related compound 5-chloro-N1-phenylbenzene-1,2-diamine is utilized in creating inhibitors for HIV-1 capsid assembly, suggesting that halogenated N1-phenylbenzene-1,2-diamine scaffolds are promising for drug discovery. pharmaffiliates.com The bromine atom offers a site for further molecular elaboration through cross-coupling reactions, while the diamine functionality is a gateway to constructing various heterocyclic systems, such as benzimidazoles.
Overview of Research Trajectories for Substituted Benzene-1,2-diamines
Research concerning substituted benzene-1,2-diamines, also known as o-phenylenediamines, is multifaceted. A significant trajectory involves their use as precursors for the synthesis of benzimidazoles and other fused heterocyclic systems. rsc.org These heterocyclic products often exhibit a wide range of biological activities. Another important area of research is the development of chiral substituted 1,2-diamines as components of organocatalysts, which are used to promote asymmetric reactions. mdpi.com Furthermore, novel aromatic diamines are continuously being designed and synthesized to be used as monomers for advanced polymeric materials with tailored properties. lew.ro The development of efficient and selective synthetic methodologies to access diversely substituted 1,2-diamines remains an active field of investigation, aiming to provide chemists with a broad toolkit of building blocks for various applications. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁BrN₂ |
| Molecular Weight | 263.14 g/mol |
| CAS Number | 56955-70-1 |
Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature. The data presented is based on the molecular structure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-bromo-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11BrN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChI Key |
TULMRSZNGUPYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo N1 Phenylbenzene 1,2 Diamine
Traditional Multi-Step Synthetic Approaches to 5-bromo-N1-phenylbenzene-1,2-diamine
Traditional synthetic routes to this compound typically involve the preparation of a key intermediate, 4-bromo-1,2-diaminobenzene, followed by the introduction of the phenyl group. These methods often require multiple steps and may involve harsh reaction conditions.
Reduction Strategies of Nitrobenzene (B124822) Precursors for this compound
A common strategy for the synthesis of substituted phenylenediamines involves the reduction of a corresponding nitroaniline precursor. In this case, 4-bromo-2-nitroaniline (B116644) serves as a key starting material. The nitro group can be selectively reduced to an amine, yielding 4-bromo-1,2-diaminobenzene. Various reducing agents and conditions can be employed for this transformation.
One effective method for the reduction of 4-bromo-2-nitroaniline is the use of stannous chloride (SnCl₂) in a suitable solvent such as anhydrous ethanol. chemicalbook.com The reaction mixture is typically heated to reflux to drive the reaction to completion. chemicalbook.com Other metal-based reducing systems, such as iron powder in acidic media (e.g., methanol/acetic acid), have also been reported to be effective for the reduction of nitroarenes and could be applied in this synthesis. researchgate.net Catalytic hydrogenation is another potential route, although care must be taken to avoid dehalogenation (removal of the bromine atom). researchgate.net
| Precursor | Reducing Agent | Solvent | Conditions | Product |
| 4-Bromo-2-nitroaniline | Stannous chloride (SnCl₂) | Anhydrous Ethanol | Reflux | 4-Bromo-1,2-diaminobenzene |
| 4-Bromo-2-nitroaniline | Iron powder | Methanol/Acetic Acid | - | 4-Bromo-1,2-diaminobenzene |
Once 4-bromo-1,2-diaminobenzene is obtained, the subsequent step would involve the introduction of the phenyl group to one of the amino groups to form the final product.
Amidation and Subsequent Derivatization Routes to this compound
An alternative traditional approach involves the protection of the amino groups of a starting diamine, followed by bromination and deprotection. For instance, 1,2-diaminobenzene can be acetylated to protect the amino groups. ottokemi.com This is commonly achieved using acetic anhydride in acetic acid. patsnap.comgoogle.comprepchem.com The resulting diacetylated compound can then be brominated. The acetyl groups direct the electrophilic substitution to the desired position. Following bromination, the acetyl groups are removed by alkaline hydrolysis to yield 4-bromo-1,2-diaminobenzene. ottokemi.compatsnap.comgoogle.com
The synthesis of 4-bromo-o-phenylenediamine has been described starting from o-phenylenediamine, which is first treated with acetic anhydride in glacial acetic acid. patsnap.comgoogle.comprepchem.com The resulting intermediate is then brominated using a reagent like sodium bromide and hydrogen peroxide. patsnap.comgoogle.com The final step is the hydrolysis of the amide groups, typically with an aqueous solution of sodium hydroxide in methanol, to give 4-bromo-o-phenylenediamine. patsnap.comgoogle.com
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
| o-Phenylenediamine | 1. Acetic anhydride, Acetic acid2. Sodium bromide, Hydrogen peroxide | 4-Bromo-o-phenyl diacetyl amide | 4-Bromo-o-phenylenediamine |
| o-Phenylenediamine | 1. Acetic anhydride, Acetic acid2. Bromine, Acetic acid | N,N'-(4-bromo-1,2-phenylene)diacetamide | 4-Bromo-1,2-diaminobenzene |
Following the formation of 4-bromo-1,2-diaminobenzene, a subsequent step is required to introduce the phenyl group to form this compound.
Modern and Catalytic Pathways for the Synthesis of this compound
More contemporary synthetic methods often rely on transition metal-catalyzed cross-coupling reactions. These approaches can offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed C-N Coupling Reactions for this compound
The formation of the C-N bond between the bromo-substituted benzene ring and the phenylamino group is a key step that can be efficiently achieved using transition metal catalysis. Palladium and copper-based catalytic systems are particularly prominent in this area.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction is highly versatile and can be applied to a wide range of substrates. libretexts.orgwikipedia.org In a potential synthesis of this compound, 4-bromo-1,2-diaminobenzene could be coupled with aniline (B41778) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the desired product and regenerate the catalyst. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. rsc.org
| Aryl Halide | Amine | Catalyst System | Base | Product |
| 4-Bromo-1,2-diaminobenzene | Aniline | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., BINAP, XPhos) | Strong base (e.g., NaOtBu, K₂CO₃) | This compound |
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, among others. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications have been developed that proceed at lower temperatures and with a broader substrate scope. wikipedia.orgorganic-chemistry.orgnih.gov A copper-mediated Ullmann-type reaction could be employed to synthesize this compound by coupling 4-bromo-1,2-diaminobenzene with aniline.
These reactions typically utilize a copper(I) salt as the catalyst, often in the presence of a ligand such as a diamine or phenanthroline, and a base. tcichemicals.com The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Product |
| 4-Bromo-1,2-diaminobenzene | Aniline | Cu(I) salt (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline) | Base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvent (e.g., DMF, NMP) | Elevated temperature | This compound |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic methodology.
Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Shifting towards solvent-free or aqueous reaction systems is a key aspect of green chemistry. For the synthesis of N-aryl anthranilic acids, a related class of compounds, Ullmann coupling has been successfully performed using microwave heating in water or under solvent-free conditions. These approaches can lead to shorter reaction times and good yields, minimizing the environmental impact of the solvent. While not specifically documented for this compound, the exploration of aqueous or solvent-free conditions for its synthesis, potentially using a suitable surfactant, presents a promising avenue for a greener process.
Energy input is a critical factor in chemical reactions, and alternative energy sources like microwave irradiation and light can offer significant advantages over conventional heating.
Microwave-Assisted Synthesis: Microwave chemistry has emerged as a powerful tool for accelerating organic reactions. jocpr.com For the synthesis of various nitrogen-containing heterocyclic compounds, microwave-assisted methods have been shown to dramatically reduce reaction times and improve yields. jocpr.comnih.gov For instance, the synthesis of substituted benzimidazoles from 1,2-phenylenediamine derivatives has been achieved with high yields in minutes under microwave irradiation. nih.gov Similarly, the Ullmann coupling to form N-arylanthranilic acids has been expedited using microwave heating. scielo.br These examples suggest that a microwave-assisted Buchwald-Hartwig amination could be a highly efficient method for the synthesis of this compound.
Photochemical Synthesis: Photochemical methods offer another green alternative, often allowing reactions to proceed at mild temperatures without the need for thermal heating. Nickel-catalyzed photochemical C-N coupling reactions have been developed for the synthesis of anilines from aryl halides and ammonium salts, proceeding under direct light excitation without an external photosensitizer. acs.org More recently, a selective photochemical synthesis of primary arylamines and symmetric diarylamines from aryl bromides has been achieved using a nickel ammine complex as both a nitrogen source and a catalyst. rsc.org The applicability of such photochemical methods to the synthesis of this compound could provide a more sustainable and energy-efficient route.
Process Optimization and Yield Enhancement in the Synthesis of this compound
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, likely via a Buchwald-Hartwig amination, several parameters can be systematically varied.
The yield and rate of a chemical reaction are highly dependent on parameters such as temperature, pressure, and the concentration of reactants.
| Parameter | Effect on Reaction | Typical Range for Buchwald-Hartwig Amination |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition of the catalyst or reactants. | 25°C to 150°C |
| Pressure | For reactions involving gaseous reagents or volatile solvents, pressure can influence reactant concentration and reaction rate. For most solution-phase Buchwald-Hartwig reactions, this is less critical unless sealed vessels are used to reach higher temperatures. | Atmospheric pressure to several bars in sealed reactors. |
| Reactant Concentration | The concentration of the aryl halide, amine, base, and catalyst can significantly impact the reaction kinetics and overall yield. Higher concentrations can increase the rate but may also lead to solubility issues or side reactions. | 0.1 M to 2.0 M |
A Design of Experiments (DoE) approach can be employed to systematically study the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.
The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions.
Catalyst Loading: The amount of palladium catalyst used is a critical factor. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can lead to higher levels of residual palladium in the final product, which is often undesirable, particularly in pharmaceutical applications. Optimization studies aim to find the lowest possible catalyst loading that still provides an efficient and complete reaction.
Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). wikipedia.org The development of sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, has been instrumental in expanding the scope and efficiency of C-N cross-coupling reactions. wikipedia.org For a specific transformation like the synthesis of this compound, a screening of different ligands would be necessary to identify the one that provides the highest yield and selectivity. In some cases, a multi-ligand system may even offer superior performance. nih.govacs.org
| Ligand Type | Key Features | Potential Impact on Synthesis |
| Monodentate Phosphines | e.g., Tri-tert-butylphosphine. Bulky and electron-rich, promoting reductive elimination. | Can be effective for simple aryl halides. |
| Bidentate Phosphines | e.g., BINAP, DPEPhos. Can stabilize the catalytic species and prevent catalyst decomposition. | Often used for challenging couplings and can improve reaction rates and yields. wikipedia.org |
| Biaryl Phosphines | e.g., XPhos, SPhos. Highly effective for a broad range of substrates, including less reactive aryl chlorides. | Likely to be highly effective for the synthesis of the target compound. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable complexes with palladium. | Can offer high stability and activity, particularly in continuous flow processes. |
Scalable Production and Continuous Flow Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires a robust and scalable process. Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals.
Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or fast reactions. This technology can lead to higher yields, improved product quality, and reduced waste. The synthesis of aromatic amines has been successfully demonstrated in continuous flow systems. mdpi.com For instance, the Buchwald-Hartwig amination has been adapted to continuous flow processes, enabling efficient synthesis and even in-line catalyst recycling. acs.orgrsc.org
A continuous flow setup for the synthesis of this compound would likely involve pumping streams of the aryl halide, amine, base, and catalyst solution through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The product stream would then be collected and purified. This approach could offer a more efficient, safer, and scalable method for the production of this compound.
Mechanistic Investigations of Reactions Involving 5 Bromo N1 Phenylbenzene 1,2 Diamine
Nucleophilic Reactivity of Amine Functionalities within 5-bromo-N1-phenylbenzene-1,2-diamine
The presence of two distinct amine functionalities in this compound—a primary amine and a secondary N-phenylamine—imparts a nuanced nucleophilic character to the molecule. The relative reactivity of these two centers is dictated by a combination of electronic and steric factors, which in turn governs the pathways of acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reaction Pathways
The acylation and alkylation of this compound are expected to proceed via nucleophilic attack of one of the amine nitrogens on an electrophilic carbon center. The N1-phenyl group, being electron-withdrawing through resonance, is expected to decrease the nucleophilicity of the secondary amine compared to the primary amine at the C2 position. Conversely, the bromo substituent at the 5-position, while inductively withdrawing, can also donate electron density through resonance, potentially modulating the reactivity of the adjacent primary amine.
In reactions with acylating or alkylating agents, the primary amine is generally anticipated to be the more reactive site due to lesser steric hindrance and higher electron density compared to the N-phenylated amine. However, under specific reaction conditions, such as the use of bulky reagents or in the presence of certain catalysts, the selectivity could be altered. The precise mechanism would involve the formation of a tetrahedral intermediate in the case of acylation, followed by the elimination of a leaving group. For alkylation, a direct SN2 displacement is the likely pathway.
Condensation and Imine Formation with Carbonyl Compounds
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a cornerstone for the synthesis of various heterocyclic systems. This condensation reaction typically initiates with the nucleophilic attack of an amine group on the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration results in the formation of an imine or a Schiff base.
Given the differential reactivity of the two amine groups, the initial condensation is likely to occur preferentially at the more nucleophilic primary amine. This initial imine formation can then be followed by further intramolecular reactions, particularly cyclization, to yield stable heterocyclic scaffolds. The reaction conditions, including pH and the nature of the carbonyl compound, play a critical role in directing the reaction pathway and the stability of the resulting imine.
Intramolecular Cyclization Reactions Directed by this compound
The strategic placement of two adjacent amine functionalities makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable nitrogen-containing heterocyclic systems.
Formation of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinoxalines)
The condensation of o-phenylenediamines with various electrophiles is a classical and widely employed method for the synthesis of benzimidazoles and quinoxalines. In the case of this compound, reaction with aldehydes or carboxylic acids and their derivatives can lead to the formation of substituted benzimidazoles. The general mechanism involves the initial formation of a Schiff base with the aldehyde, or an amide with the carboxylic acid, followed by an intramolecular nucleophilic attack of the second amine group and subsequent dehydration or elimination to afford the aromatic benzimidazole ring.
Similarly, the reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, provides a direct route to the synthesis of quinoxalines. The mechanism involves a double condensation reaction, where each amine group reacts with one of the carbonyl functionalities to form a dihydropyrazine intermediate, which then undergoes oxidation to the stable aromatic quinoxaline system.
| Heterocycle | Reagent | General Reaction Conditions |
| Benzimidazoles | Aldehydes, Carboxylic Acids | Acidic or basic catalysis, elevated temperatures |
| Quinoxalines | 1,2-Dicarbonyl compounds | Acidic catalysis, often at room temperature |
Influence of the Bromo-Substituent on Reaction Regioselectivity and Stereoselectivity
The presence of the bromo substituent at the 5-position of the benzene ring is expected to exert a significant influence on the regioselectivity of the cyclization reactions. In the formation of benzimidazoles and quinoxalines from asymmetrically substituted o-phenylenediamines, the electronic nature of the substituent plays a crucial role in directing the orientation of the newly formed heterocyclic ring.
The bromo group is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of these cyclization reactions, its electron-withdrawing inductive effect is more likely to influence the nucleophilicity of the adjacent amine groups. This can lead to preferential reaction at one of the nitrogen atoms, thereby controlling the regiochemical outcome of the final heterocyclic product. For instance, in the reaction with an unsymmetrical 1,2-dicarbonyl compound, the initial condensation may be directed by the electronic environment created by the bromo substituent, leading to the formation of one regioisomer over the other. The steric bulk of the N-phenyl group will also play a role in directing the approach of the reagent and influencing the regioselectivity. At present, specific stereoselective reactions involving the chiral induction of the bromo-substituent in this context are not well-documented.
Radical Reaction Mechanisms Incorporating this compound
While ionic reactions are more common for diamines, the presence of a bromo substituent opens up the possibility for this compound to participate in radical reaction mechanisms. Aryl bromides are known precursors for aryl radicals, which can be generated under various conditions, including photolysis, radiolysis, or through the use of radical initiators.
Once formed, an aryl radical centered on the phenylenediamine core could potentially undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule or in a reaction partner. For instance, if an appropriate unsaturated moiety were introduced through alkylation or acylation of one of the amine groups, a radical cyclization cascade could be envisioned. Such reactions are powerful tools for the construction of complex polycyclic systems. However, detailed studies on the radical-initiated reactions of this compound are currently scarce in the scientific literature. The interplay between the radical on the aromatic ring and the lone pairs of the nitrogen atoms would be a key factor in determining the feasibility and outcome of such transformations.
Computational Elucidation of Reaction Energy Profiles and Transition States for this compound Transformations
Detailed computational studies elucidating the reaction energy profiles and transition states specifically for transformations involving this compound are not extensively available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, specific analyses of this compound, including the identification of transition states, intermediates, and the calculation of activation energies, have not been the subject of published research that could be identified.
In the absence of specific data for this compound, a general understanding of the computational approaches used for similar substituted diamine systems can be described. Such studies typically involve the following:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect a transition state with the corresponding reactants and products on the potential energy surface, confirming that the identified transition state is correct for the reaction of interest.
For a hypothetical reaction involving this compound, such as an oxidative cyclization to form a phenazine derivative, computational studies would aim to model the step-by-step mechanism. This would involve calculating the energy changes associated with bond formation and breakage, identifying the highest energy barrier (the rate-determining step), and understanding the influence of the bromo and phenyl substituents on the electronic structure and reactivity of the molecule.
However, without specific published research on this compound, any detailed discussion of its reaction energy profiles or transition states would be speculative. The scientific community awaits dedicated computational investigations to provide these valuable mechanistic insights.
Precursor for Complex Polycyclic Aromatic and Heterocyclic Compounds
The o-phenylenediamine moiety is a classic precursor for the synthesis of numerous fused heterocyclic systems. The presence of the bromo and N-phenyl groups on the this compound scaffold allows for the creation of highly substituted and functionalized derivatives.
Quinoxalines: The most direct application of o-phenylenediamines in heterocycle synthesis is the preparation of quinoxalines. This is typically achieved through the condensation reaction of the diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org In the case of this compound, this reaction proceeds by treating the diamine with an α-diketone (e.g., benzil) or a glyoxal, often under mild acidic or thermal conditions, to yield a highly substituted quinoxaline. The N-phenyl group remains on the quinoxaline nitrogen, and the bromine atom is positioned on the benzene ring, creating a 6-bromo-1-phenylquinoxaline derivative. This bromine atom serves as a crucial handle for further functionalization via cross-coupling reactions, enabling the synthesis of more complex molecular architectures. nih.gov Alternative methods for quinoxaline synthesis involve the reaction of o-phenylenediamines with α-haloketones. sapub.orglongdom.orgchim.it
Illustrative Synthesis of Substituted Quinoxalines
| 1,2-Dicarbonyl Reactant | Expected Product from this compound |
|---|---|
| Glyoxal | 6-Bromo-1-phenylquinoxaline |
| 2,3-Butanedione (Biacetyl) | 6-Bromo-2,3-dimethyl-1-phenylquinoxaline |
Quinolines: While o-phenylenediamines are not the traditional starting materials for standard quinoline syntheses like the Skraup or Doebner-von Miller reactions nih.gov, functionalized quinolines can be accessed through more advanced, multi-step strategies. For example, imino-Diels-Alder reactions involving N-arylimines can be a powerful tool for constructing tetrahydroquinoline frameworks, which can be subsequently oxidized to quinolines. clockss.org The structure of this compound allows it to be incorporated into complex synthetic pathways where one of the amino groups participates in a cyclization to form the quinoline core.
Benzimidazoles: Benzimidazoles are another class of heterocycles readily synthesized from o-phenylenediamines. The most common method involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization, or directly with a carboxylic acid or its derivatives under harsh conditions. nih.govwikipedia.org When this compound reacts with an aldehyde, it is expected to form a 5-bromo-1-phenyl-1H-benzimidazole derivative. A documented synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole involves the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde, highlighting the viability of this approach with brominated precursors. nih.gov The N-phenyl group in the target starting material pre-determines the substitution pattern, preventing the formation of regioisomers and providing a fixed point of attachment.
Representative Synthesis of Substituted Benzimidazoles
| Aldehyde Reactant | Expected Product from this compound |
|---|---|
| Formaldehyde | 5-Bromo-1-phenyl-1H-benzimidazole |
| Benzaldehyde | 5-Bromo-1,2-diphenyl-1H-benzimidazole |
Benzodiazepines: 1,5-Benzodiazepines are seven-membered heterocyclic compounds typically synthesized by the acid-catalyzed condensation of o-phenylenediamines with two equivalents of a ketone or with α,β-unsaturated carbonyl compounds. Using this compound in a reaction with a ketone like acetone would lead to the formation of a 7-bromo-5-phenyl-1,5-benzodiazepine derivative, incorporating the key structural features of the parent diamine into the final heterocyclic system.
Building Block for Novel Organic Materials
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers and are key intermediates for materials used in organic electronics. The specific substitutions on this compound can be leveraged to impart desirable properties to these materials.
Aromatic diamines are essential for the synthesis of aromatic polyamides (aramids) and polyimides through polycondensation reactions with aromatic diacyl chlorides or dianhydrides, respectively. The inclusion of this compound as a monomer or co-monomer would be expected to influence the final polymer properties significantly:
Solubility and Processability: The bulky N-phenyl group disrupts the planarity and symmetry of the polymer backbone. This disruption hinders intermolecular chain packing, which typically leads to increased solubility in organic solvents and a more amorphous morphology, improving the processability of the resulting polymer.
Flame Retardancy: The presence of bromine atoms in the polymer backbone is a well-established strategy for enhancing flame retardancy. The bromo-substituent on the diamine monomer would confer this property to the final polyamide or polyimide.
Post-Polymerization Modification: The bromine atom also provides a reactive site for post-polymerization modification through techniques like palladium-catalyzed cross-coupling, allowing for the grafting of other functional groups onto the polymer chain.
Many high-performance materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are based on heterocyclic cores like quinoxalines and benzimidazoles. longdom.org As established, this compound is a direct precursor to these functional heterocycles. The bromine atom is particularly advantageous in this context, as it enables the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach various aryl or amine groups. nih.gov This modular approach allows for the precise tuning of the electronic properties of the final molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and emission characteristics in electronic devices. nycu.edu.tw The N-phenyl group also contributes to the steric bulk, which can help prevent aggregation-caused quenching in emissive layers of OLEDs.
Role in Multi-Component Reactions (MCRs) for Molecular Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex products, offering high efficiency and atom economy. The o-phenylenediamine scaffold is a common participant in several types of MCRs. For instance, in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, an amidine, an aldehyde, and an isocyanide react to form a fused imidazole ring system.
By employing this compound in such a reaction, it is possible to rapidly construct a diverse library of complex molecules. The diamine would serve as the amidine component, reacting with a wide variety of aldehydes and isocyanides to produce a library of compounds all sharing a common 6-bromo-1-phenyl-imidazo[1,2-a]benzimidazole core. This strategy is highly valuable in medicinal chemistry for the rapid generation of novel, drug-like scaffolds for biological screening.
The Versatility of this compound in Advanced Chemical Synthesis
The aromatic diamine, this compound, is emerging as a valuable building block in organic synthesis, offering efficient pathways to complex molecular architectures. Its unique structure, featuring a reactive o-phenylenediamine moiety, a phenyl substituent, and a bromine atom, allows for a diverse range of chemical transformations. This article explores its applications in advanced organic synthesis, with a focus on one-pot reactions and the synthesis of functional dyes and fluorescent probes.
Coordination Chemistry and Catalysis Mediated by 5 Bromo N1 Phenylbenzene 1,2 Diamine Derivatives
Ligand Design and Synthesis from 5-bromo-N1-phenylbenzene-1,2-diamine
The presence of two distinct amine functionalities—a primary and a secondary amine—along with a bromo substituent on the phenylenediamine ring and a phenyl group on the secondary amine, makes this compound a highly versatile precursor for ligand synthesis. These features allow for selective functionalization to create a diverse range of ligand architectures.
Monodentate and Bidentate Ligand Architectures based on this compound
The synthesis of monodentate and bidentate ligands from this compound can be achieved through various synthetic routes, primarily involving the reaction of the amine groups with carbonyl compounds to form Schiff bases.
Monodentate Ligands: Selective reaction at the more nucleophilic primary amine can yield monodentate ligands. For instance, condensation with a bulky ketone could preferentially occur at the less sterically hindered primary amine, leaving the secondary amine unreacted. Such ligands can be useful in creating metal complexes with available coordination sites for catalytic activity.
Bidentate Ligands: The most common approach to creating bidentate ligands from this precursor is through the formation of Schiff bases. The reaction of the diamine with two equivalents of an aldehyde or one equivalent of a diketone can lead to the formation of a tetradentate N2O2 ligand if a salicylaldehyde derivative is used. More controlled reactions, such as reacting the diamine with one equivalent of a suitable aldehyde, can form a bidentate ligand. For example, condensation with salicylaldehyde would result in a bidentate N,N'-donor Schiff base ligand. The bromo-substituent on the aromatic ring can influence the electronic properties of the resulting ligand, which in turn affects the stability and reactivity of its metal complexes.
A general synthetic scheme for the preparation of a bidentate Schiff base ligand from a substituted o-phenylenediamine is shown below:
Scheme 1: General synthesis of a bidentate Schiff base ligand from a substituted o-phenylenediamine and a substituted salicylaldehyde.
The synthesis of a series of Schiff base ligands derived from the condensation of 5-bromo-2-hydroxy benzaldehyde and aniline (B41778) has been reported, yielding bidentate ligands that form stable complexes with various transition metals researchgate.net.
Derivatization for Chiral Ligand Scaffolds
The development of chiral ligands is of paramount importance for asymmetric catalysis. This compound can serve as a scaffold for chiral ligands through several strategies. One common method involves the condensation of the diamine with a chiral aldehyde or ketone. For instance, reacting the diamine with a chiral aldehyde, such as a derivative of a natural product, would introduce a stereocenter into the ligand backbone mdpi.com.
Another approach is to use a chiral diamine as the starting material, although in this case, the chirality would not be derived from the this compound itself but rather incorporated alongside it. However, the inherent dissymmetry of the N1-phenyl-substituted diamine could be exploited. For example, coordination to a metal center can create a chiral-at-metal complex, where the non-symmetrical ligand arrangement induces chirality.
The synthesis of enantiomerically pure halogenated Schiff base compounds has been achieved by reacting halogenated salicylaldehydes with chiral amino alcohols, demonstrating a viable route to chiral ligands from similar precursors science.gov. These chiral ligands have shown promise in DNA-binding studies and as potential anticancer agents science.gov.
Synthesis and Structural Characterization of Metal Complexes with this compound Ligands
Ligands derived from this compound are expected to form stable complexes with a wide range of metal ions, owing to the presence of soft (amine) and potentially hard (if derivatized to include oxygen donors) donor atoms.
Transition Metal Complexes (e.g., Palladium, Copper, Nickel, Ruthenium)
The coordination chemistry of N-aryl-1,2-phenylenediamine derivatives with transition metals is well-documented, providing a basis for understanding the behavior of ligands derived from the bromo-substituted analogue.
Palladium Complexes: Palladium(II) complexes of Schiff base ligands derived from o-phenylenediamine have been synthesized and characterized bohrium.com. These complexes often exhibit square planar geometry. The bromo-substituent in a ligand derived from this compound would likely influence the electronic properties of the palladium center, which could be beneficial for catalytic applications such as cross-coupling reactions. The synthesis of palladium(II) complexes with substituted salicylaldehydes has also been reported, with crystal structures confirming the coordination geometries nih.gov.
Copper Complexes: Copper(II) readily forms complexes with N2O2-donor Schiff base ligands. A binuclear copper(II) Schiff base complex with a bridging m-phenylenediamine ligand has been structurally characterized, revealing a distorted tetrahedral geometry around each copper ion researchgate.net. The synthesis and characterization of copper(II) complexes with halogenated Schiff bases derived from naphthalene have also been reported, with X-ray crystallography confirming a slightly distorted square planar geometry rsc.org.
Nickel Complexes: Nickel(II) complexes with Schiff bases derived from substituted o-phenylenediamines have been synthesized. Spectroscopic and X-ray diffraction studies of nickel(II) complexes with a bidentate Schiff base ligand derived from 4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenol show a triclinic crystal system spuvvn.edu. A single-crystal X-ray crystallographic study of a nickel(II) complex with a thiosemicarbazone derivative revealed a distorted square planar geometry nih.gov.
Ruthenium Complexes: Ruthenium can form octahedral complexes with ligands derived from o-phenylenediamine. Spectroscopic and theoretical studies of ruthenium complexes with a noninnocent N2S2 ligand derived from o-phenylenediamide have been conducted, providing insights into their electronic structure nih.gov. The synthesis and X-ray structure of a heteroleptic ruthenium(II) complex bearing N-P and O-N-O ligands have also been reported, showing a distorted octahedral geometry yu.edu.jo.
A representative table of expected coordination geometries for transition metal complexes with ligands derived from substituted o-phenylenediamines is provided below.
| Metal Ion | Typical Coordination Number | Common Geometries |
| Palladium(II) | 4 | Square Planar |
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |
| Nickel(II) | 4, 6 | Square Planar, Octahedral |
| Ruthenium(II/III) | 6 | Octahedral |
Main Group Metal Complexes and Their Unique Properties
While the coordination chemistry of ligands derived from this compound with transition metals is more extensively studied, these ligands can also form complexes with main group elements. The resulting complexes can exhibit unique structural and reactive properties. The incorporation of main group elements into polynuclear complexes is an area of growing interest, with applications in small molecule activation and catalysis nih.gov. The synthesis and characterization of complexes of main group elements with bidentate acylpyrazolone ligands have demonstrated the versatility of these metals in forming diverse coordination structures nih.gov. The specific properties of main group metal complexes with ligands derived from this compound would depend on the nature of the metal and the ligand architecture.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo N1 Phenylbenzene 1,2 Diamine and Its Derived Species
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 5-bromo-N1-phenylbenzene-1,2-diamine in solution. The asymmetry of the molecule results in a complex and informative spectrum, where each proton and carbon atom in the aromatic rings has a unique chemical environment.
Given the substitution pattern—a bromine atom and two different amine groups on one ring, and a phenyl substituent on one of the amines—the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The protons on the brominated ring are expected to appear as a set of three coupled signals, while the five protons of the N-phenyl group would present another distinct set of multiplets.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table outlines the predicted chemical shifts for this compound, based on established substituent effects and data from analogous compounds like halogenated anilines and N-phenyl-phenylenediamines.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Brominated Ring | ||
| C1 (-NHPh) | - | ~140-145 |
| C2 (-NH₂) | - | ~135-140 |
| C3-H | ~6.8-7.0 (d) | ~118-122 |
| C4-H | ~7.0-7.2 (dd) | ~125-129 |
| C5 (-Br) | - | ~110-115 |
| C6-H | ~6.7-6.9 (d) | ~115-120 |
| N1-H | ~5.5-6.0 (s, broad) | - |
| N2-H₂ | ~3.5-4.5 (s, broad) | - |
| N-Phenyl Ring | ||
| C1' | - | ~142-146 |
| C2'/C6'-H | ~7.1-7.3 (d) | ~120-124 |
| C3'/C5'-H | ~7.3-7.5 (t) | ~129-131 |
| C4'-H | ~6.9-7.1 (t) | ~122-126 |
| Note: Predicted values are relative to TMS. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet. |
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C signals and for probing the compound's connectivity and spatial arrangement. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent protons on both aromatic rings (e.g., H3-H4, H4-H6 on the brominated ring and H2'-H3', H3'-H4' on the N-phenyl ring), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds). It would show correlations between protons and non-protonated (quaternary) carbons. For instance, the N1-H proton would be expected to show a correlation to carbons C1, C2, C6, and C1', providing definitive proof of the N-phenyl linkage and its position relative to the other substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key application would be to observe through-space correlations between the N1-H proton and the ortho-protons (H2'/H6') of the N-phenyl ring, which would help to determine the rotational orientation of the phenyl group relative to the diamine core.
Solid-State NMR for Polymorphic Studies and Crystalline Structure
Solid-State NMR (ssNMR) provides structural information on materials in their solid form. For a crystalline compound like this compound, ssNMR is a powerful tool for studying polymorphism—the existence of multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. By comparing the ssNMR spectra of different batches or crystallization products, one can identify and characterize different polymorphic forms, which is critical as polymorphs can have different physical properties.
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition and the study of fragmentation patterns. The presence of a bromine atom in this compound makes its mass spectrum particularly distinctive due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic marker.
The predicted fragmentation of the parent compound, 1,2-benzenediamine, shows a dominant molecular ion peak, indicating a stable aromatic structure. nist.gov The introduction of the bromo and N-phenyl groups creates additional fragmentation pathways.
Predicted Key Fragmentation Pathways
| Ion Description | Proposed m/z (for ⁷⁹Br) | Notes |
| [M]⁺˙ (Molecular Ion) | 262/264 | Exhibits the characteristic 1:1 isotopic pattern for one bromine atom. |
| [M - H]⁺ | 261/263 | Loss of a hydrogen radical, likely from an amine group. |
| [M - NH₂]⁺ | 246/248 | Loss of the primary amine group. |
| [M - Br]⁺ | 183 | Loss of the bromine radical, a common fragmentation for bromo-aromatics. |
| [M - C₆H₅]⁺ | 185/187 | Cleavage of the N-phenyl bond. |
| [C₆H₅NH]⁺ | 92 | Fragment corresponding to the aniline (B41778) cation. |
Tandem Mass Spectrometry (MS/MS) for Structural Inference
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming structural assignments by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment on this compound, the molecular ion (m/z 262 or 264) would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ion spectrum would provide direct evidence for the proposed fragmentation pathways. For example, observing a product ion at m/z 183 would confirm the loss of a bromine atom from the precursor ion, solidifying the presence and location of the halogen.
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have identical masses. researchgate.netnih.gov For example, this compound could be distinguished from its structural isomer, 4-bromo-N1-phenylbenzene-1,2-diamine. Although these isomers have the same exact mass, their different substitution patterns would result in slightly different three-dimensional shapes. This difference in shape would lead to different drift times through the ion mobility cell, allowing for their separation and individual identification. acs.org
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. weizmann.ac.il An XRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming its molecular geometry. Furthermore, it would reveal the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com
While a specific crystal structure for this compound is not publicly available, data from closely related structures can provide insight into the expected crystallographic parameters. For instance, the analysis of a complex containing the parent molecule, N1-phenylbenzene-1,2-diamine, has been reported, demonstrating the feasibility of crystallographic studies on this class of compounds. researchgate.net The table below presents illustrative crystallographic data from a related brominated organic molecule, 5-bromo-1-ethylindoline-2,3-dione, to demonstrate the type of information obtained from an XRD study. researchgate.net
Illustrative Crystal Data for a Related Brominated Compound
| Parameter | Value (for 5-bromo-1-ethylindoline-2,3-dione) researchgate.net |
| Chemical Formula | C₁₀H₈BrNO₂ |
| Formula Weight | 254.08 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5198 (3) |
| b (Å) | 10.0655 (3) |
| c (Å) | 11.2341 (3) |
| α (°) | 70.9288 (16) |
| β (°) | 75.4109 (16) |
| γ (°) | 85.2199 (16) |
| Volume (ų) | 984.58 (5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.714 |
This data provides a complete description of the unit cell and is fundamental to understanding the solid-state structure of the compound. For this compound, such an analysis would definitively confirm the connectivity and reveal details about intermolecular hydrogen bonds involving the -NH and -NH₂ groups, which are critical in dictating the supramolecular assembly.
In-Depth Analysis of this compound and its Derivatives Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and structural data for the chemical compound this compound. Despite extensive searches for advanced analytical characterization—including single crystal and powder X-ray diffraction, vibrational and electronic spectroscopy, and advanced chromatographic techniques—no specific experimental data for this particular molecule could be located.
The inquiry, aimed at compiling a detailed article on the advanced spectroscopic and structural elucidation of this compound, could not be fulfilled due to the absence of published research detailing its specific properties. The intended structure of the article was to cover the following analytical techniques and their applications to the target compound:
Chromatographic Techniques for Advanced Purity Assessment and Isolation of Research Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS)
While information exists for related compounds, such as isomers like 4-bromo-N1-phenylbenzene-1,2-diamine and the parent molecule N-phenyl-o-phenylenediamine, these data are not applicable to the specifically requested 5-bromo isomer. The precise substitution of the bromine atom at the 5-position on the phenylenediamine ring would significantly influence its crystallographic packing, vibrational modes, electronic transitions, and chromatographic behavior, making extrapolation from related compounds scientifically unsound.
Similarly, searches for derivatives of this compound did not yield the specific analytical data required to construct the outlined article. This suggests that while the compound may exist as a research intermediate or be commercially available from some suppliers, its detailed solid-state and solution-phase characterization has not been a subject of published academic or industrial research.
Consequently, the creation of a scientifically accurate and detailed article, complete with data tables and in-depth research findings as per the initial request, is not possible at this time. Further empirical research and publication of the findings would be necessary to provide the specific data required for such a comprehensive analysis.
Computational Chemistry and Theoretical Characterization of 5 Bromo N1 Phenylbenzene 1,2 Diamine
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. Key descriptors derived from its electronic structure, such as frontier molecular orbitals, electrostatic potential, and Fukui functions, are critical for this purpose.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For 5-bromo-N1-phenylbenzene-1,2-diamine, specific calculated values for HOMO energy, LUMO energy, and the resultant energy gap are not available in published research.
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. These surfaces map the electrostatic potential onto the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). A detailed MEP analysis for this compound, which would identify the most likely sites for electrophilic and nucleophilic attack, has not been documented.
Fukui Functions for Reactivity Site Prediction
Fukui functions provide a more quantitative method for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, these functions pinpoint specific atoms that are most susceptible to attack. There are currently no published studies that report calculated Fukui indices for the various atomic sites within this compound.
Conformational Analysis and Tautomerism Studies of this compound
The three-dimensional structure and potential for isomerization are key characteristics that influence a molecule's physical and biological properties. Conformational analysis and the study of tautomerism are essential for a complete understanding of a molecule's behavior.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational method used to explore the different conformations of a molecule by systematically changing specific dihedral angles and calculating the resulting energy. This process identifies low-energy conformers (stable structures) and the transition states that connect them. A thorough PES scan for this compound, which would reveal its preferred spatial arrangements, has not been reported in the literature.
Interconversion Barriers and Isomer Stability
From the potential energy surface, one can determine the energy barriers for conversion between different conformers and the relative stability of various isomers, including tautomers. Tautomers are structural isomers that readily interconvert, and for a molecule like this compound, amine-imine tautomerism could be possible. However, computational studies detailing the relative energies of potential tautomers and the activation energies for their interconversion are currently unavailable.
Future Research Directions and Emerging Opportunities for 5 Bromo N1 Phenylbenzene 1,2 Diamine
Development of Novel and Highly Efficient Synthetic Routes for 5-bromo-N1-phenylbenzene-1,2-diamine
The advancement of research into this compound is intrinsically linked to the development of efficient and scalable synthetic protocols. A documented approach involves the reduction of a nitro precursor. Specifically, 5-bromo-2-nitro-N-phenylaniline can be treated with iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures to yield this compound google.com.
Future research in this area will likely focus on optimizing this existing method and exploring alternative synthetic strategies to enhance yield, purity, and cost-effectiveness. The development of catalytic hydrogenation processes, for instance, could offer a more environmentally benign and efficient alternative to the use of stoichiometric reducing agents like iron powder. Furthermore, the exploration of novel brominating agents and reaction conditions for the selective bromination of N1-phenylbenzene-1,2-diamine could provide more direct and versatile synthetic pathways.
Table 1: Potential Synthetic Routes for this compound
| Route | Precursor | Reagents and Conditions | Potential Advantages |
| Nitro Reduction | 5-bromo-2-nitro-N-phenylaniline | Fe/NH4Cl, EtOH/H2O, 60°C | Documented method, readily available starting materials. |
| Catalytic Hydrogenation | 5-bromo-2-nitro-N-phenylaniline | H2, Pd/C or other catalyst, various solvents | Higher efficiency, cleaner reaction, easier product isolation. |
| Direct Bromination | N1-phenylbenzene-1,2-diamine | N-Bromosuccinimide (NBS) or other brominating agents | Potentially more direct route, avoids nitro-group manipulation. |
Exploration of Advanced Applications in Materials Science and Engineering
The inherent chemical functionalities of this compound make it a compelling building block for the creation of novel materials with tailored properties.
Integration into Functional Polymers and Metal-Organic Frameworks
The diamine nature of this compound allows for its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the bromine atom can impart flame-retardant properties and serve as a site for post-polymerization modification. The phenyl substituent, in turn, can influence the polymer's solubility, processability, and thermal stability. Future research will likely focus on the synthesis and characterization of polymers incorporating this monomer, with the aim of developing materials with enhanced mechanical, thermal, and photophysical properties.
In the realm of Metal-Organic Frameworks (MOFs), this compound can function as a versatile organic linker. The two amine groups can coordinate with metal ions to form the framework structure, while the bromo and phenyl groups can be directed towards the pores of the MOF. These functional groups can create specific binding sites for guest molecules, making such MOFs promising candidates for applications in gas storage, separation, and catalysis.
Utilization in Chemical Sensor Technologies
The electron-rich aromatic system and the presence of heteroatoms in this compound suggest its potential for use in chemical sensor technologies. Derivatives of this compound could be designed to exhibit changes in their optical or electronic properties upon interaction with specific analytes. For instance, the amine groups could act as binding sites for metal ions or acidic vapors, leading to a detectable colorimetric or fluorescent response. Future work in this area could involve the synthesis of a library of derivatives and the screening of their sensing capabilities towards a range of environmentally and industrially relevant chemicals.
Discovery of Advanced Catalytic Systems Based on this compound Ligands
The diamine functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. By coordinating with various transition metals, it can form stable complexes that may exhibit catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the bromo and phenyl substituents, can be fine-tuned to modulate the reactivity of the metal center.
Future research is anticipated to explore the synthesis of novel metal complexes of this compound and to investigate their catalytic efficacy in reactions such as cross-coupling, oxidation, and reduction. The development of chiral versions of these ligands could also open up avenues for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. Metal complexes involving redox-non-innocent ligands, which can actively participate in catalytic cycles through electron transfer, represent another exciting frontier for exploration mdpi.com.
Application of Machine Learning and Artificial Intelligence in the Design and Prediction of this compound Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of this compound derivatives with desired properties. By training algorithms on existing chemical data, it is possible to build predictive models for various molecular attributes, including synthetic accessibility, material properties, and biological activity.
Future research will likely leverage these in silico tools to:
Design novel derivatives: Generative models can propose new molecular structures with optimized properties for specific applications.
Predict properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the performance of virtual compounds, reducing the need for extensive experimental screening.
Optimize synthetic routes: AI-powered retrosynthesis tools can suggest efficient and novel synthetic pathways for target derivatives.
Table 2: Potential Applications of Machine Learning in this compound Research
| Application Area | Machine Learning Technique | Expected Outcome |
| Materials Design | Generative Adversarial Networks (GANs) | Novel polymer and MOF structures with enhanced properties. |
| Property Prediction | Random Forest, Gradient Boosting | Accurate prediction of thermal stability, conductivity, and sensor response. |
| Synthesis Planning | Monte Carlo Tree Search, Neural Networks | Identification of optimal and green synthetic routes. |
Sustainability Considerations and Green Chemistry Innovations for this compound Synthesis and Use
In line with the growing emphasis on sustainable chemical practices, future research on this compound will need to incorporate green chemistry principles. This includes the development of synthetic methods that minimize waste, use less hazardous reagents, and operate under milder reaction conditions.
Key areas for green chemistry innovation include:
Catalytic Synthesis: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve atom economy.
Benign Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and processing of the compound and its derivatives.
Renewable Feedstocks: Investigating pathways to synthesize the core phenylenediamine structure from renewable resources.
Lifecycle Assessment: Evaluating the environmental impact of the synthesis, use, and disposal of materials derived from this compound.
By embracing these green chemistry principles, the future development and application of this versatile compound can be pursued in a manner that is both scientifically advanced and environmentally responsible.
Integration into Automated and High-Throughput Experimentation Platforms for Chemical Discovery
The evolution of chemical synthesis has been marked by a significant shift towards automation and high-throughput experimentation, enabling the rapid generation and screening of vast chemical libraries for drug discovery and materials science. In this context, this compound emerges as a valuable building block, poised for integration into these advanced platforms. Its bifunctional nature, possessing two nucleophilic amine groups with differential reactivity, and the presence of a bromine atom for further diversification, make it an ideal candidate for diversity-oriented synthesis. Automated platforms can systematically exploit the reactivity of this diamine to produce large, structurally diverse libraries of compounds, particularly heterocyclic structures.
The primary application of substituted o-phenylenediamines, such as this compound, in high-throughput synthesis is in the construction of benzimidazole scaffolds. researchgate.netrasayanjournal.co.in Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities, making them attractive targets for pharmaceutical research. Automated synthesis platforms can perform one-pot condensation reactions between o-phenylenediamines and a diverse set of aldehydes or carboxylic acids to generate libraries of 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.netmdpi.com
Robotic systems, often referred to as "synthesis machines" or "chemputers," can execute multi-step reaction sequences with high precision and reproducibility. researchgate.net These platforms typically involve modular components for liquid and solid handling, reaction vessels with controlled temperature and mixing, and integrated purification and analysis systems. researchgate.net For a compound like this compound, an automated workflow could be designed to dispense the diamine into an array of reactors, followed by the addition of a library of different aldehydes. The reactions could then be subjected to automated heating, cooling, and stirring, followed by in-line analysis, such as mass spectrometry, to confirm product formation.
The following interactive data table illustrates a hypothetical automated library synthesis using this compound as a scaffold. This example showcases the condensation reaction with various aldehydes to produce a library of substituted benzimidazoles, a common strategy in high-throughput chemical discovery.
| Reactant A | Reactant B (Aldehyde) | Reaction Type | Potential Product Scaffold | Platform | Throughput |
| This compound | Benzaldehyde | Condensation/Cyclization | 5-Bromo-1,2-diphenyl-1H-benzo[d]imidazole | Automated Parallel Synthesizer | 96-well plate format |
| This compound | 4-Chlorobenzaldehyde | Condensation/Cyclization | 5-Bromo-2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | Robotic Flow Chemistry Platform | Continuous flow, rapid optimization |
| This compound | 2-Furaldehyde | Condensation/Cyclization | 5-Bromo-2-(furan-2-yl)-1-phenyl-1H-benzo[d]imidazole | Automated Microfluidic Reactor | High-throughput screening of conditions |
| This compound | Pyridine-4-carbaldehyde | Condensation/Cyclization | 5-Bromo-1-phenyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole | Modular Synthesis Platform (e.g., Chemputer) | Programmable, multi-step synthesis |
Furthermore, the integration of artificial intelligence and machine learning algorithms with these automated platforms can accelerate the discovery process. nih.gov Predictive models can suggest optimal reaction conditions or identify novel reactant combinations to explore a wider chemical space. The data generated from high-throughput experiments can be fed back into these models to refine future synthetic strategies, creating a closed-loop system for autonomous discovery. nih.gov
The bromine atom on the this compound scaffold provides a valuable handle for subsequent diversification in an automated fashion. Following the initial benzimidazole formation, the platform could be programmed to perform a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on the brominated position. This would introduce further diversity into the generated library, allowing for a more comprehensive exploration of the structure-activity relationship of the synthesized compounds.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-bromo-N1-phenylbenzene-1,2-diamine, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted aniline derivatives and brominated precursors. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination can introduce the phenyl and bromo groups. Key reagents include palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and brominated aryl halides. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm aromatic proton environments and substituent positions. The bromine atom induces distinct deshielding effects.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., via ESI-TOF) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies NH₂ stretching vibrations (~3300–3500 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Coupled with elemental analysis (C, H, N, Br), this ensures stoichiometric consistency. Differential scanning calorimetry (DSC) can further verify thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates. Evidence shows dichloromethane increases yield to 96% in analogous reactions .
- Temperature Control : Lower temperatures (e.g., 0°C) reduce side reactions like over-bromination.
- Catalyst Screening : Test palladium/ligand combinations (e.g., Pd₂(dba)₃ with SPhos) to improve coupling efficiency .
Q. How to resolve contradictions in reported H NMR chemical shifts for this compound across studies?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to isolate signal splitting patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict shifts and compare with experimental data.
- Crystallographic Validation : X-ray diffraction (via SHELXL ) confirms molecular geometry, indirectly validating NMR assignments .
Q. What strategies are effective for studying this compound’s interactions with DNA or proteins?
- Methodological Answer :
- Fluorescence Quenching : Monitor changes in ethidium bromide/DAPI fluorescence upon compound addition.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) with immobilized DNA/protein targets.
- Molecular Docking : Use AutoDock Vina to predict binding sites, guided by structural analogs (e.g., phenazine-1,2-diamine interactions ).
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Methodological Answer :
- Heavy Atom Effect : Bromine’s high electron density complicates phase determination. Anomalous scattering (SAD/MAD) with synchrotron radiation improves resolution.
- Refinement : SHELXL handles disorder modeling and thermal parameter adjustments. Hydrogen bonding networks (NH₂⋯Br) require restrained refinement .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., -NO₂, -CF₃) at positions 3 or 5 to alter electronic effects.
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and cellular uptake (confocal microscopy).
- Data Correlation : Multivariate analysis links substituent Hammett parameters (σ) to activity trends .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., IC₅₀ determination via fixed exposure times).
- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Meta-Analysis : Apply Cochrane Review methods to aggregate data, identifying outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
